Alosetron ((Z)-2-butenedioate) Alosetron ((Z)-2-butenedioate) Alosetron is a Serotonin 5HT3-receptor antagonist that is used in treatment of irritable bowel syndrome.IC50 Value: N/ATarget: 5-HT ReceptorAlosetron has an antagonist action on the 5-HT3 receptors of the enteric nervous system of the gastrointestinal tract. While being a 5-HT3 antagonist like ondansetron, it is not classified or approved as an antiemetic. Since stimulation of 5-HT3 receptors is positively correlated with gastrointestinal motility, alosetron/'s 5-HT3 antagonism slows the movement of fecal matter through the large intestine, increasing the extent to which water is absorbed, and decreasing the moisture and volume of the remaining waste products. From Wikipedia.
Brand Name: Vulcanchem
CAS No.: 122852-43-1
VCID: VC0002205
InChI: InChI=1S/C17H18N4O.C4H4O4/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;5-3(6)1-2-4(7)8/h3-6,10H,7-9H2,1-2H3,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: Array
Molecular Formula: C21H22N4O5
Molecular Weight: 410.4 g/mol

Alosetron ((Z)-2-butenedioate)

CAS No.: 122852-43-1

Cat. No.: VC0002205

Molecular Formula: C21H22N4O5

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

Alosetron ((Z)-2-butenedioate) - 122852-43-1

Specification

CAS No. 122852-43-1
Molecular Formula C21H22N4O5
Molecular Weight 410.4 g/mol
IUPAC Name (Z)-but-2-enedioic acid;5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one
Standard InChI InChI=1S/C17H18N4O.C4H4O4/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;5-3(6)1-2-4(7)8/h3-6,10H,7-9H2,1-2H3,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key XCPGTDZMQXRLAW-BTJKTKAUSA-N
Isomeric SMILES CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=C\C(=O)O)\C(=O)O
Canonical SMILES CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=CC(=O)O)C(=O)O

Introduction

Chemical and Pharmacological Profile of Alosetron (Z)-2-Butenedioate

Structural and Molecular Characteristics

Alosetron (Z)-2-butenedioate (CAS No. 122852-43-1) is a fumarate salt derivative of alosetron, with the molecular formula C₁₉H₁₈N₄O·C₄H₄O₄ and a molecular weight of 410.42 g/mol . The (Z)-configuration of the 2-butenedioate moiety enhances stability and bioavailability compared to other stereoisomers.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O·C₄H₄O₄
Molecular Weight410.42 g/mol
CAS Registry Number122852-43-1
Target5-HT3 Receptor (IC₅₀ ≈55 nM)

The compound selectively antagonizes 5-HT3 receptors in the enteric nervous system, inhibiting serotonin-mediated gastrointestinal motility and visceral pain signaling .

Mechanism of Action and Preclinical Evidence

5-HT3 Receptor Antagonism

Alosetron (Z)-2-butenedioate binds reversibly to 5-HT3 receptors in the myenteric and submucosal plexuses, blocking fast depolarization of enteric neurons. Preclinical studies in guinea pigs demonstrated a 55 nM IC₅₀ for inhibition of serotonin-induced depolarization, correlating with reduced colonic transit and visceral hypersensitivity .

Anti-Nociceptive and Anti-Inflammatory Effects

In rodent models of colorectal distension, alosetron attenuated visceral pain responses by >40% compared to controls . Additionally, it reduced TNF-α and IL-6 levels in dextran sulfate sodium (DSS)-induced colitis, suggesting modulatory effects on inflammatory pathways .

Clinical Efficacy in Severe IBS-D

FDA Composite Endpoint Responders

A 12-week, multicenter study (n = 192) evaluated alosetron using FDA-recommended endpoints:

  • Stool Consistency: ≥50% reduction in days with type 6/7 stools (Bristol Stool Form Scale).

  • Abdominal Pain: ≥30% reduction in worst daily pain scores (0–10 scale).

Table 2: Efficacy Outcomes at Week 12

ParameterBaselineWeek 12Δ (%)p-Value
Stool Consistency Days5.22.1-59.6<0.001
Abdominal Pain Score6.83.9-42.6<0.001
Fecal Urgency-Free Days0%39.6%<0.001

Of 105 evaluable patients, 45% met the composite endpoint for ≥50% of the study period .

Dose Optimization and Tolerability

In a randomized trial (n = 705), alosetron 1 mg twice daily achieved the highest responder rate (34.8% vs. 23.5% for placebo, p = 0.003) but increased constipation incidence (18.9% vs. 5.6%) . Dose reductions to 0.5 mg twice daily maintained efficacy while mitigating adverse effects .

DosageConstipation RateDiscontinuation Rate
0.5 mg once daily8.2%4.1%
1 mg once daily12.7%6.3%
1 mg twice daily18.9%9.8%

Risk Mitigation Strategies

  • Dose Titration: 54% of patients remained on 0.5 mg twice daily without dose escalation .

  • Monitoring: Regular assessment of bowel habits during the first 4 weeks of therapy .

Real-World Utilization and Patient-Reported Outcomes

Symptom-Specific Improvements

In clinical practice, alosetron reduced:

  • Fecal Incontinence: 67% reduction in weekly episodes (p < 0.001) .

  • Urgency-Free Days: Increased from 0% at baseline to 39.6% at week 12 .

Physician-Patient Concordance

Patient and physician assessments of treatment success showed 85.9% concordance (Spearman’s ρ = 0.429, p < 0.0001), validating symptom diaries as reliable outcome measures .

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